![molecular formula C18H21NO B1487275 2-(Dibenzylamino)cyclobutanol CAS No. 2205384-26-3](/img/structure/B1487275.png)
2-(Dibenzylamino)cyclobutanol
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Description
“2-(Dibenzylamino)cyclobutanol” is a type of cyclobutanol, which is a class of organic compounds characterized by a cyclobutane core structure with an alcohol functional group . Cyclobutane subunits are found in complex natural products, including terpenoids, alkaloids, and steroids . These compounds not only display fascinating architectures but also show potent biological activities .
Synthesis Analysis
The synthesis of cyclobutane-containing natural products has seen significant advances in recent years . New strategies for constructing cyclobutane rings have emerged, focusing on disconnection tactics to forge the four-membered rings . A sequential enantioselective reduction/C–H functionalization has been reported to install contiguous stereogenic carbon centers of benzocyclobutenols and cyclobutanols .Molecular Structure Analysis
The molecular structure of “this compound” likely involves a cyclobutane core with a dibenzylamino group attached . Cyclobutane is a four-membered ring, and the presence of the dibenzylamino group would add complexity to the structure .Chemical Reactions Analysis
Cyclobutane-containing compounds can undergo various chemical reactions. For instance, the acid-catalyzed [2 + 2] cycloaddition reaction of silyl enol ethers with α,β-unsaturated carbonyl compounds provides a promising tool for the syntheses of donor–acceptor (D–A) cyclobutane derivatives . A catalytic radical process enables an asymmetric 1,4-C-H alkylation of diazoketones for stereoselective construction of cyclobutanone structures .Future Directions
properties
IUPAC Name |
2-(dibenzylamino)cyclobutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c20-18-12-11-17(18)19(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17-18,20H,11-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHPUOOVICRESI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N(CC2=CC=CC=C2)CC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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